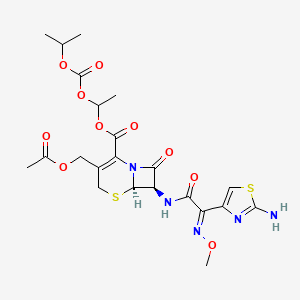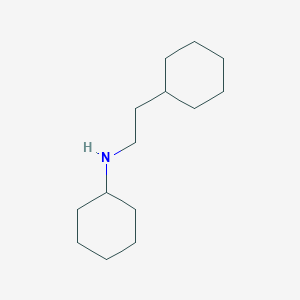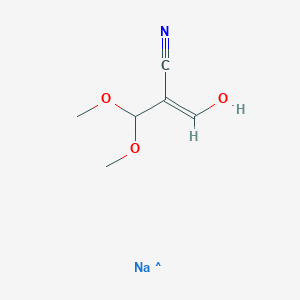
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt is a chemical compound with the molecular formula C6H8NNaO3 and a molecular weight of 165.12 g/mol . This compound is known for its unique structure, which includes a nitrile group, a hydroxymethylene group, and two methoxy groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt typically involves the reaction of acrylonitrile with methanol in the presence of nitrite and platinum or palladium catalysts . This reaction results in the formation of 3,3-dimethoxypropanenitrile, which can then be further reacted to form the sodium salt derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt has several applications in scientific research:
Chemistry: It is used as a reactant and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt involves its interaction with molecular targets and pathways. The hydroxymethylene group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile group can undergo various transformations, contributing to the compound’s versatility in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethoxypropanenitrile: A precursor in the synthesis of 2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt.
Bromoacetaldehyde dimethyl acetal: Another compound with similar functional groups.
Aminoacetaldehyde dimethyl acetal: Shares structural similarities and is used in related chemical reactions.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H9NNaO3 |
|---|---|
Poids moléculaire |
166.13 g/mol |
InChI |
InChI=1S/C6H9NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6,8H,1-2H3;/b5-4+; |
Clé InChI |
FLVHGIJGBKMFBB-FXRZFVDSSA-N |
SMILES isomérique |
COC(/C(=C/O)/C#N)OC.[Na] |
SMILES canonique |
COC(C(=CO)C#N)OC.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



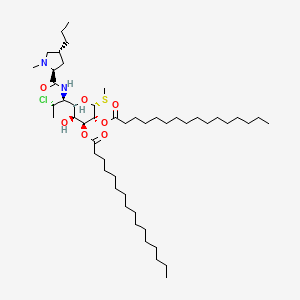




![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
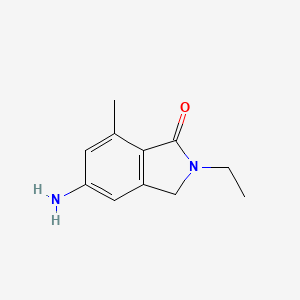
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
